A Comprehensive Technical Guide to 4-Amino-6-methoxypyrimidine: Properties, Synthesis, and Applications in Drug Development
A Comprehensive Technical Guide to 4-Amino-6-methoxypyrimidine: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-6-methoxypyrimidine is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural features make it a valuable building block for the synthesis of a range of therapeutic agents. This technical guide provides an in-depth overview of the chemical and physical properties of 4-Amino-6-methoxypyrimidine, detailed experimental protocols for its synthesis, and its role in the development of key drug molecules. Furthermore, it elucidates the signaling pathways associated with its derivatives, offering a comprehensive resource for researchers and professionals in drug discovery and development.
Core Properties of 4-Amino-6-methoxypyrimidine
4-Amino-6-methoxypyrimidine, identified by the CAS number 696-45-7, is a pyrimidine derivative characterized by an amino group at position 4 and a methoxy group at position 6.[1][2][3] Its chemical structure and properties are fundamental to its reactivity and utility as a synthetic intermediate.
Physicochemical Properties
The key physical and chemical properties of 4-Amino-6-methoxypyrimidine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 696-45-7 | [1][2][3] |
| Molecular Formula | C₅H₇N₃O | [2] |
| Molecular Weight | 125.13 g/mol | [2] |
| Appearance | White to yellow powder | [3][4] |
| Melting Point | 157-160 °C | [1][2][3] |
| Purity | Typically >98.0% | [4] |
| InChI Key | VELRBZDRGTVGGT-UHFFFAOYSA-N | [2] |
| SMILES String | COc1cc(N)ncn1 | [2] |
Synthesis and Experimental Protocols
The synthesis of 4-Amino-6-methoxypyrimidine is a critical process for its application in pharmaceutical manufacturing. A common and efficient method involves the nucleophilic substitution of 4,6-dichloropyrimidine.
Synthesis of 4-Amino-6-methoxypyrimidine from 4,6-Dichloropyrimidine
This protocol is based on the general method for the preparation of 4-amino-6-alkoxyl pyrimidine compounds.[5]
Materials:
-
4,6-Dichloropyrimidine
-
Aqueous ammonia solution (25-28%)
-
Methanol
-
Sodium hydroxide
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Ammonolysis: In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in water. Add an excess of aqueous ammonia solution (e.g., 4.0-4.5 equivalents). The reaction mixture is stirred at a controlled temperature, for instance, between 55-60 °C, for several hours until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of 4-Amino-6-chloropyrimidine: After completion, the reaction mixture is cooled, and the precipitated 4-amino-6-chloropyrimidine is collected by filtration, washed with cold water, and dried.
-
Methoxylation: The dried 4-amino-6-chloropyrimidine (1.0 equivalent) is suspended in methanol in a round-bottom flask equipped with a reflux condenser. An alkaline catalyst, such as sodium hydroxide (1.1 equivalents), is added to the suspension.
-
Reflux: The reaction mixture is heated to reflux and maintained for several hours. The progress of the reaction is monitored by TLC.
-
Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-Amino-6-methoxypyrimidine. The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for 4-Amino-6-methoxypyrimidine.
Applications in Drug Development
4-Amino-6-methoxypyrimidine serves as a crucial intermediate in the synthesis of several important pharmaceutical agents.
Intermediate for Sulfamethazine Synthesis
A significant application of 4-Amino-6-methoxypyrimidine is its role as a key intermediate in the synthesis of Sulfamethazine, a widely used sulfonamide antibiotic for treating bacterial infections in both human and veterinary medicine.[1][4]
Experimental Protocol Outline for Sulfamethazine Synthesis:
-
Diazotization: 4-Amino-6-methoxypyrimidine is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding diazonium salt.
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Coupling Reaction: The diazonium salt is then coupled with a sulfonamide precursor, such as p-acetamidobenzenesulfinic acid.
-
Hydrolysis: The resulting intermediate is hydrolyzed under acidic or basic conditions to remove the acetyl group, yielding Sulfamethazine.
-
Purification: The final product is purified by recrystallization.
Precursor for PARP-1 Inhibitors
4-Amino-6-methoxypyrimidine is also utilized as a precursor in the preparation of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[1][4] PARP-1 inhibitors are a class of targeted cancer therapies that have shown significant promise in treating various cancers, particularly those with deficiencies in DNA repair pathways.
Signaling Pathway of PARP-1 in Cancer:
PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][6] When PARP-1 is inhibited, SSBs accumulate and, during DNA replication, lead to the formation of double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death, a concept known as synthetic lethality.[7] PARP-1 also plays roles in transcriptional regulation and can interact with signaling pathways such as NF-κB and ERK, which are often deregulated in cancer.[8][9]
Caption: PARP-1's role in DNA repair and the effect of its inhibition.
Precursor for EP2 Antagonists
This pyrimidine derivative is also used in the synthesis of selective antagonists for the prostaglandin EP2 receptor.[3] These antagonists are being investigated for the treatment of neurodegenerative peripheral diseases.
Signaling Pathway of the EP2 Receptor:
The prostaglandin E2 (PGE2) receptor 2 (EP2) is a G-protein coupled receptor (GPCR).[2] Upon binding of its ligand, PGE2, the EP2 receptor couples to a stimulatory G-protein (Gs), which activates adenylyl cyclase.[2][10] This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[2][11] PKA then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression. The EP2 receptor can also activate other signaling pathways, such as the GSK3β/β-catenin pathway.[3]
Caption: Simplified EP2 receptor signaling cascade.
Safety and Handling
4-Amino-6-methoxypyrimidine is classified as a warning substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask (type N95), should be used when handling this compound.[2] It is a combustible solid and should be stored accordingly.[2]
Conclusion
4-Amino-6-methoxypyrimidine is a versatile and valuable building block in the synthesis of a variety of pharmaceutical compounds. Its well-defined properties and reactivity make it an essential intermediate for the production of established drugs like Sulfamethazine and for the development of novel therapeutics such as PARP-1 inhibitors and EP2 antagonists. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for professionals in the field of drug development and medicinal chemistry.
References
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- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 4. Dual roles of PARP-1 promote cancer growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 9. PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 11. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
